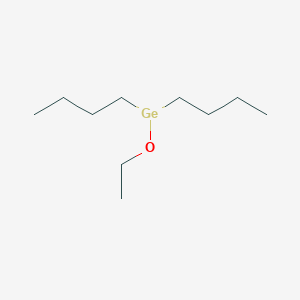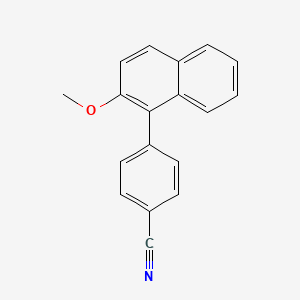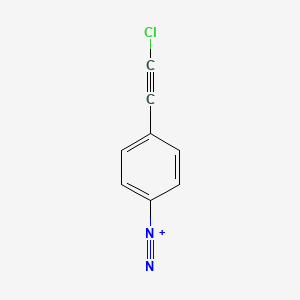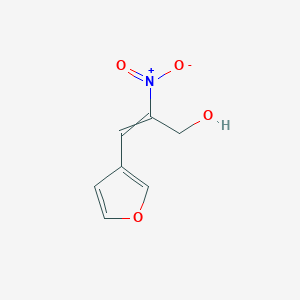![molecular formula C13H13Cl3OSe B14191261 6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane CAS No. 919171-17-8](/img/structure/B14191261.png)
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[221]heptane is a complex organic compound characterized by the presence of a phenylselanyl group, a trichloromethyl group, and a bicyclic oxabicycloheptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane typically involves radical-mediated phenylselanyl-group transfer reactions. These reactions introduce substituents at specific positions on the oxabicycloheptane framework. Key steps include radical addition to a silyl ketene acetal and cyclization of a 1-alkoxy-substituted ester radical .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Less chlorinated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, while the trichloromethyl group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in different research contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]hept-5-en-2-one derivatives: These compounds share a similar bicyclic structure and are used in similar types of chemical reactions.
2,5-Diazabicyclo[2.2.1]heptane derivatives: These compounds also feature a bicyclic framework and are used in various synthetic applications.
Uniqueness
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[22
Propriétés
Numéro CAS |
919171-17-8 |
|---|---|
Formule moléculaire |
C13H13Cl3OSe |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
6-phenylselanyl-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H13Cl3OSe/c14-13(15,16)12-8-6-10(17-12)11(7-8)18-9-4-2-1-3-5-9/h1-5,8,10-12H,6-7H2 |
Clé InChI |
VYOYIUZUNHVJPE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1OC2C(Cl)(Cl)Cl)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)

![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)


![4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14191228.png)

![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)

